molecular formula C17H23NO4 B2685754 2-Phenoxy-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one CAS No. 2310153-91-2

2-Phenoxy-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one

Cat. No. B2685754
CAS RN: 2310153-91-2
M. Wt: 305.374
InChI Key: ISEZDOPHMFNTPN-UHFFFAOYSA-N
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Description

“2-Phenoxy-1-(3-((tetrahydrofuran-3-yl)methoxy)azetidin-1-yl)propan-1-one” is a chemical compound with the molecular formula C17H23NO4. It is a derivative of azetidin-2-one, which is a type of β-lactam . β-lactams are a class of antibiotics that includes penicillins and cephalosporins .


Molecular Structure Analysis

Azetidin-2-ones generally have a four-membered β-lactam ring. In the case of this compound, it also has a phenoxy group and a tetrahydrofuran group attached to it .

Scientific Research Applications

Antitumor Applications

A significant application of related compounds involves the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones as tubulin-targeting antitumor agents. These compounds, including variants like trans-4-(3-hydroxy-4-methoxyphenyl)-3-phenoxy-1-(3,4,5-trimethoxyphenyl)azetidin-2-one, have shown potent antiproliferative activities. They inhibit the polymerization of tubulin in vitro, disrupt microtubular structures in cells, and induce G2/M arrest and apoptosis in MCF-7 breast cancer cells, with IC50 values as low as 19 nM. This indicates their potential importance in the development of cancer therapeutics (Greene et al., 2016).

Catalytic Reaction Development

In the realm of synthetic chemistry, phenoxy-substituted 2,3-dihydrofurans have been synthesized through palladium-catalyzed reactions, demonstrating the compound's utility in creating substituted benzofurans. This method exemplifies its role in facilitating novel pathways for synthesizing complex organic structures, which could have implications for pharmaceutical synthesis and material science (Yoshida et al., 2005).

Adhesive Polymer Development

Another intriguing application is found in the synthesis of monomers for adhesive polymers, such as the phosphorylation of 1,3-bis(methacrylamido)-2-hydroxypropane to create new monomers with improved hydrolytic stability and adhesive properties. These monomers demonstrate strong acidic solutions capable of etching enamel and dentin without cytotoxic effects, showcasing their potential use in dental adhesives and coatings (Moszner et al., 2006).

properties

IUPAC Name

1-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]-2-phenoxypropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-13(22-15-5-3-2-4-6-15)17(19)18-9-16(10-18)21-12-14-7-8-20-11-14/h2-6,13-14,16H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISEZDOPHMFNTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)OCC2CCOC2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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